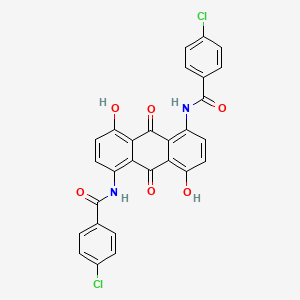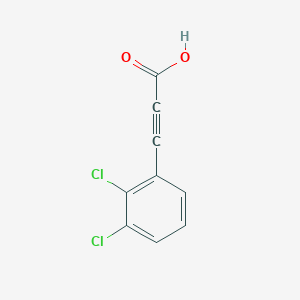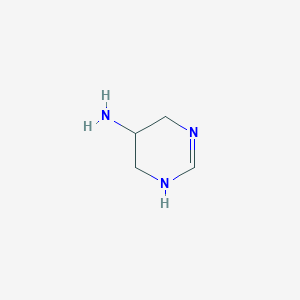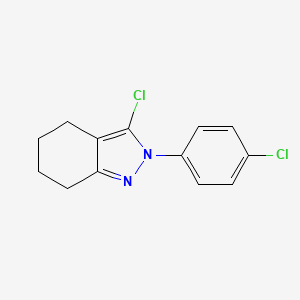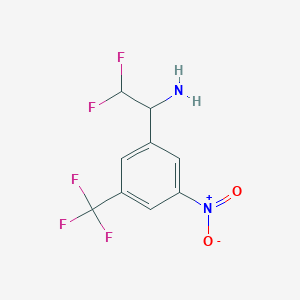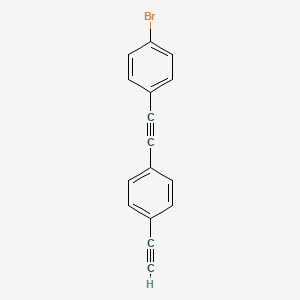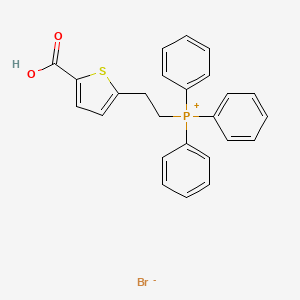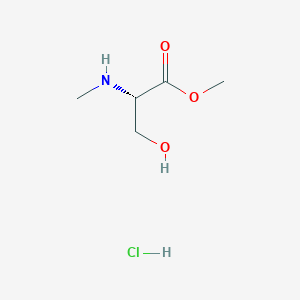
N-Me-Ser-OMe.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-L-serine methyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-L-serine methyl ester hydrochloride can be synthesized through the esterification of N-methyl-L-serine with methanol in the presence of hydrochloric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of N-Methyl-L-serine methyl ester hydrochloride often involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
N-Methyl-L-serine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acid esters .
科学研究应用
N-Methyl-L-serine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
作用机制
The mechanism of action of N-Methyl-L-serine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors and transporters, influencing cellular functions and signaling pathways .
相似化合物的比较
Similar Compounds
- N-Methyl-L-serine ethyl ester hydrochloride
- N-Methyl-L-threonine methyl ester hydrochloride
- N-Methyl-L-serine tert-butyl ester hydrochloride
Uniqueness
N-Methyl-L-serine methyl ester hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and ease of synthesis .
属性
分子式 |
C5H12ClNO3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
methyl (2S)-3-hydroxy-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-4(3-7)5(8)9-2;/h4,6-7H,3H2,1-2H3;1H/t4-;/m0./s1 |
InChI 键 |
ZMOSKMOHEOBOGS-WCCKRBBISA-N |
手性 SMILES |
CN[C@@H](CO)C(=O)OC.Cl |
规范 SMILES |
CNC(CO)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)
![7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
